molecular formula C15H23N3O2 B2508811 N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide CAS No. 898374-49-7

N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide

Cat. No.: B2508811
CAS No.: 898374-49-7
M. Wt: 277.368
InChI Key: MRCOLGJMQWWVRJ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide is a dissymmetrical N,N'-bis(substituted) oxamide developed for advanced coordination chemistry research. This class of organic ligands is scientifically valued for its ability to act as multiatom bridging ligands in the design and synthesis of novel polymetallic systems . The structural motif of the oxamide group, which often adopts a transoid conformation, is key to its function, enabling the controlled assembly of complex molecular architectures . In laboratory settings, such oxamide-based ligands are utilized to construct binuclear coordination complexes, particularly with transition metals like copper(II) . These complexes are of significant interest for studying magnetic exchange interactions between metal centers and for developing materials with unique electronic properties. The dissymmetrical nature of this specific ligand, featuring a 2,3-dimethylphenyl group on one terminus and a dimethylaminopropyl group on the other, provides a versatile platform for creating non-symmetrical metal-organic frameworks with tailored steric and electronic characteristics. The dimethylamino-propyl chain introduces a potential tertiary nitrogen donor site, which can contribute to the ligand's versatility in binding metal ions in a multidentate fashion . Researchers employ this compound to explore structure-property relationships in molecular materials and to engineer systems with potential applications in catalysis and molecular magnetism.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-7-5-8-13(12(11)2)17-15(20)14(19)16-9-6-10-18(3)4/h5,7-8H,6,9-10H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCOLGJMQWWVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in modulating enzymatic functions and interacting with biological macromolecules. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H22N4O
  • Molecular Weight : 274.36 g/mol

The structure features a dimethylamino group and a phenyl oxamide moiety, which are crucial for its biological interactions.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, a related compound was shown to antagonize maximal electroshock (MES)-induced seizures in mice with an effective dose (ED50) of 1.7 mg/kg . This suggests that the oxamide group may play a role in central nervous system activity.

Enzymatic Modulation

The compound has been investigated for its ability to modulate protein kinase activity. Protein kinases are critical in various cellular processes, including cell proliferation and apoptosis. Compounds that affect these enzymes can have significant therapeutic implications, especially in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of oxamide derivatives often depends on their structural features. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, while the phenyl ring contributes to binding affinity with target proteins. Studies have shown that modifications to these groups can lead to variations in activity levels .

Case Studies

StudyCompoundActivityFindings
1N-[3-(dimethylamino)propyl]-N'-(2-hydroxy-5-methylphenyl)oxamideAnticonvulsantED50 of 1.7 mg/kg against MES-induced seizures; rapid metabolism observed .
2Related oxamide derivativesProtein Kinase InhibitionDemonstrated modulation of cellular activities linked to cancer cell proliferation .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Binding Interactions : The compound may interact with specific receptors or enzymes due to its structural compatibility.
  • Metabolic Pathways : The compound's metabolic profile suggests it could be rapidly converted into active metabolites, enhancing its therapeutic effects.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Below is a summary of its reactivity:

Reaction Type Description
Oxidation Formation of N-oxides.
Reduction Generation of corresponding amines.
Substitution Production of halogenated or nitrated derivatives.

These properties make it valuable for synthesizing more complex molecules and materials.

Biological Applications

Biochemical Probes
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. Studies have shown that it can bind to various molecular targets, altering their activity, which is crucial for drug discovery and development.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:

  • Study Reference: Ojima et al. (2012) demonstrated that oxamide derivatives could inhibit the proliferation of cancer cells through apoptosis induction.
  • Mechanism: The compound interacts with DNA and proteins, disrupting cellular functions.

Medicinal Applications

Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Its mechanism involves inhibiting enzymes that play roles in inflammatory pathways.

Therapeutic Area Potential Effects
Anti-inflammatory Reduces inflammation markers in vitro.
Analgesic Exhibits pain-relieving properties in animal models.

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties suitable for various industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-[3-(Dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide (CAS 370840-92-9)
  • Molecular Formula : C₁₆H₂₀N₄O₂S
  • Molecular Weight : 332.42 g/mol
  • Key Features: Replaces the 2,3-dimethylphenyl group with a 4-phenylthiazolyl ring.
N-(2,3-Dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide (CAS 332404-23-6)
  • Molecular Formula : C₁₇H₂₅N₃O₃
  • Molecular Weight : 319.40 g/mol
  • Key Features: Substitutes the dimethylamino group with a morpholinyl moiety.
N-(5-Chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxamide
  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : 311.77 g/mol
  • Key Features : Contains a chloro-hydroxyphenyl group, enabling hydrogen bonding and influencing coordination geometry in binuclear copper(II) complexes. Demonstrated cytotoxic activity against cancer cells .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound 307.39* Dimethylaminopropyl, 2,3-dimethylphenyl Moderate polarity, lipophilic
4-Phenylthiazolyl Oxamide (CAS 370840-92-9) 332.42 Thiazole ring Lower aqueous solubility due to aromaticity
Morpholinyl Ethanediamide (CAS 332404-23-6) 319.40 Morpholine Higher solubility in polar solvents
Chloro-hydroxyphenyl Oxamide 311.77 Chloro, hydroxyl Enhanced H-bonding capability

*Calculated based on molecular formula C₁₅H₂₂N₃O₂.

Coordination Chemistry
  • Target Compound : Forms binuclear copper(II) complexes with distorted square-planar geometries. The dimethylphenyl group provides steric bulk, influencing crystal packing via π-π interactions .
  • Thiazolyl Analogue : Exhibits strong DNA-binding properties in metal complexes due to thiazole's planar structure, relevant in anticancer research .
  • Chloro-hydroxyphenyl Derivative : Demonstrates cytotoxic activity in vitro, with IC₅₀ values lower than cisplatin for certain cancer cell lines .

Critical Analysis of Functional Group Impact

  • Aromatic Substituents :
    • 2,3-Dimethylphenyl (target): Enhances lipophilicity, favoring membrane permeability in drug design.
    • 4-Phenylthiazolyl (CAS 370840-92-9): Introduces heterocyclic bioactivity, common in kinase inhibitors.
  • Amino Groups: Dimethylamino: Moderately basic (pKa ~8–9), suitable for pH-dependent solubility. Morpholinyl: Less basic but more hydrophilic, ideal for aqueous formulations .

Q & A

Q. What synthetic methodologies are employed to prepare N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling 2,3-dimethylphenylamine with 3-(dimethylamino)propylamine using oxalyl chloride as a bridging reagent. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
  • Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
  • Temperature : Room temperature to 50°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ ~2.2–2.4 ppm (dimethylamino protons) and δ ~6.8–7.2 ppm (aromatic protons from 2,3-dimethylphenyl) .
    • ¹³C NMR : Signals near δ ~40–45 ppm (dimethylamino carbons) and δ ~165–170 ppm (oxamide carbonyls) .
  • Infrared Spectroscopy (IR) : Stretching at ~1650 cm⁻¹ (C=O oxamide) and ~3300 cm⁻¹ (N-H) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

  • Conformation : The oxamide bridge adopts a trans configuration, with the dimethylamino group and 2,3-dimethylphenyl moiety oriented antiperiplanar to minimize steric strain .
  • Intermolecular interactions :
    • N–H···O hydrogen bonds between oxamide NH and carbonyl oxygen of adjacent molecules.
    • π-π stacking between aromatic rings (distance ~3.5 Å) .
  • Challenges : Crystallization often requires slow evaporation from DMF/water mixtures, and twinning may necessitate SHELXL refinement .

Q. What computational approaches predict the compound’s electronic properties and reactivity in biological or catalytic systems?

  • Density Functional Theory (DFT) :
    • Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity. HOMO localization on the dimethylamino group suggests nucleophilic sites .
    • Proton affinity (PA) and pKa values in acetonitrile predict superbasicity due to intramolecular hydrogen bonding in conjugate acids .
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes), highlighting hydrophobic interactions with the 2,3-dimethylphenyl group .

Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) and bioassay results to identify conformational dependencies .

Methodological Guidance

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during coupling to induce asymmetry .
  • Chromatographic resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Asymmetric catalysis : Palladium-catalyzed C–N coupling with chiral ligands (e.g., Josiphos) .

Q. How can researchers validate the compound’s role in catalytic or supramolecular systems?

  • Kinetic studies : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis spectroscopy to assess catalytic efficiency .
  • Surface plasmon resonance (SPR) : Measure binding affinity to biomacromolecules (e.g., DNA G-quadruplexes) .
  • Small-angle X-ray scattering (SAXS) : Analyze self-assembly into nanostructures in solution .

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